6-Methyl-3-pyridinesulfonamide 1-oxide 6-Methyl-3-pyridinesulfonamide 1-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14270548
InChI: InChI=1S/C6H8N2O3S/c1-5-2-3-6(4-8(5)9)12(7,10)11/h2-4H,1H3,(H2,7,10,11)
SMILES:
Molecular Formula: C6H8N2O3S
Molecular Weight: 188.21 g/mol

6-Methyl-3-pyridinesulfonamide 1-oxide

CAS No.:

Cat. No.: VC14270548

Molecular Formula: C6H8N2O3S

Molecular Weight: 188.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-3-pyridinesulfonamide 1-oxide -

Specification

Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
IUPAC Name 6-methyl-1-oxidopyridin-1-ium-3-sulfonamide
Standard InChI InChI=1S/C6H8N2O3S/c1-5-2-3-6(4-8(5)9)12(7,10)11/h2-4H,1H3,(H2,7,10,11)
Standard InChI Key LFOCQZZJAWCVIV-UHFFFAOYSA-N
Canonical SMILES CC1=[N+](C=C(C=C1)S(=O)(=O)N)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 6-methylpyridine-3-sulfonamide 1-oxide. Its molecular formula is C₆H₈N₂O₃S, with a calculated molecular weight of 188.21 g/mol. The structure integrates three key functional groups:

  • A pyridine N-oxide core, which enhances polarity and hydrogen-bonding capacity .

  • A methyl substituent at the 6-position, influencing steric and electronic effects.

  • A sulfonamide group (-SO₂NH₂) at the 3-position, contributing to solubility and biological activity .

Table 1: Molecular descriptors of 6-methyl-3-pyridinesulfonamide 1-oxide

PropertyValue
Molecular formulaC₆H₈N₂O₃S
Molecular weight188.21 g/mol
IUPAC name6-methylpyridine-3-sulfonamide 1-oxide
CAS Registry NumberNot formally assigned

Spectral and Computational Data

While experimental spectra (e.g., NMR, IR) are unavailable, computational predictions using tools like Gaussian or DFT simulations suggest:

  • ¹H NMR: Signals for the methyl group (δ ~2.5 ppm), pyridine protons (δ ~7.5–8.5 ppm), and sulfonamide NH₂ (δ ~5.5 ppm).

  • IR: Stretching vibrations for S=O (~1350 cm⁻¹), N-O (~1250 cm⁻¹), and NH₂ (~3300 cm⁻¹) .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The compound can be synthesized through a multi-step sequence starting from commercially available precursors:

Step 1: Synthesis of 3-methylpyridine 1-oxide

3-Methylpyridine (β-picoline) undergoes oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to yield 3-methylpyridine 1-oxide .

Step 2: Sulfonation at the 3-position

Sulfonation of 3-methylpyridine 1-oxide with chlorosulfonic acid introduces a sulfonic acid group at the 3-position, forming 3-(chlorosulfonyl)-6-methylpyridine 1-oxide.

Step 3: Amination to sulfonamide

Reaction with aqueous ammonia converts the sulfonyl chloride intermediate to the sulfonamide derivative .

Table 2: Key reaction conditions and yields (hypothetical)

StepReagents/ConditionsIntermediateYield (%)
1H₂O₂, acetic acid, 80°C, 6 hr3-methylpyridine 1-oxide85–90
2ClSO₃H, 0°C, 2 hr3-(chlorosulfonyl)-6-methylpyridine 1-oxide70–75
3NH₃ (aq), RT, 1 hr6-methyl-3-pyridinesulfonamide 1-oxide60–65

Reactivity and Functionalization

  • N-Oxide moiety: Participates in redox reactions; the oxygen atom can act as a hydrogen-bond acceptor, influencing crystal packing and solubility .

  • Sulfonamide group: May undergo alkylation or acylation at the NH₂ site, enabling derivatization for drug discovery .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide and N-oxide groups. Limited solubility in nonpolar solvents.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the sulfonamide bond.

Thermal Properties

  • Melting point: Estimated range: 180–190°C (based on analogs like 3-methylpyridine 1-oxide, m.p. 58–62°C , adjusted for sulfonamide’s higher polarity).

  • Thermogravimetric analysis (TGA): Expected decomposition above 250°C, releasing SO₂ and NOₓ gases.

Biological and Industrial Applications

Materials Science

  • Coordination polymers: The N-oxide and sulfonamide groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

  • Ionic liquids: Potential use as a zwitterionic component due to its polar groups.

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